1,8-Naphthyridin-4-OL
Overview
Description
1,8-Naphthyridin-4-OL is an organic compound with the molecular formula C₈H₆N₂O
Mechanism of Action
Target of Action
1,8-Naphthyridin-4-OL is a heterocyclic compound that has been shown to have diverse biological activities It’s worth noting that compounds containing a 1,8-naphthyridine core, such as gemifloxacin, have been used in the treatment of bacterial infections .
Mode of Action
It’s known that 1,8-naphthyridine derivatives have excellent antimicrobial properties . These compounds likely interact with their targets, leading to changes that inhibit the growth or function of the target organisms.
Biochemical Pathways
It’s known that 1,8-naphthyridine derivatives can have a significant impact on various biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
1,8-Naphthyridin-4-OL can be synthesized through several methods:
Multicomponent Reactions: These reactions involve the combination of multiple reactants to form the desired product in a single step.
Friedländer Approach: This method involves the cyclization of 2-aminopyridine derivatives with carbonyl compounds under acidic or basic conditions.
Metal-Catalyzed Synthesis: Transition metal catalysts, such as iridium, can facilitate the dehydrogenative coupling of (2-aminopyridin-3-yl)methanol and secondary alcohols to form 1,8-naphthyridines.
Industrial Production Methods
Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. The Friedländer approach and metal-catalyzed synthesis are commonly employed due to their efficiency and cost-effectiveness .
Chemical Reactions Analysis
1,8-Naphthyridin-4-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine N-oxides.
Reduction: Reduction reactions can convert this compound to its dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the naphthyridine ring.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, halides). The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1,8-Naphthyridin-4-OL has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a core structure for the development of antibacterial agents, such as enoxacin and nalidixic acid.
Materials Science: The compound is used in the synthesis of light-emitting diodes, dye-sensitized solar cells, and molecular sensors.
Coordination Chemistry: This compound acts as a binucleating ligand in coordination complexes, facilitating the study of metal-ligand interactions.
Comparison with Similar Compounds
1,8-Naphthyridin-4-OL is unique among its isomeric naphthyridines due to its specific biological activities and applications. Similar compounds include:
1,5-Naphthyridine: Known for its reactivity with alkyl halides to form N-alkylsubstituted derivatives.
1,6-Naphthyridine: Utilized in the synthesis of functionalized derivatives with potential anticancer properties.
1,7-Naphthyridine: Explored for its coordination chemistry applications.
These compounds share structural similarities but differ in their reactivity and specific applications, highlighting the versatility of the naphthyridine scaffold .
Properties
IUPAC Name |
1H-1,8-naphthyridin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O/c11-7-3-5-10-8-6(7)2-1-4-9-8/h1-5H,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQUIRWXTTAMWIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC=CC2=O)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20343426 | |
Record name | 1,8-NAPHTHYRIDIN-4-OL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20343426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54569-29-8 | |
Record name | 1,8-Naphthyridin-4-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54569-29-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,8-NAPHTHYRIDIN-4-OL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20343426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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